(2R,3As,7aR)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
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Description
(2R,3As,7aR)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid is a useful research compound. Its molecular formula is C24H34N2O5 and its molecular weight is 430.545. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Stability
Molecular Insights : The antihypertensive drug perindopril and its metabolite perindoprilat share a molecular structure with the compound . Research has shown that the molecular structure and stability of these substances, including their solid-state conformations and ionized species, are crucial for understanding their pharmacological actions. The impact of water on the geometry of these molecules has been notably significant, highlighting the intricate nature of drug design and development (Remko et al., 2013).
Synthesis and Characterization
Enantioselective Synthesis : The synthesis of enantiomers of octahydroindole-2-carboxylic acid, a structural relative of the compound, has been achieved through high-efficiency synthetic and chromatographic procedures. This approach allows for the isolation of these amino acids in enantiomerically pure forms, highlighting the significance of precision in chemical synthesis for potential therapeutic applications (Sayago et al., 2007).
Structural Analysis via Crystallography : Crystallographic studies have provided detailed insights into the molecular structure of perindopril and its salts. For instance, the crystal structure of perindopril erbumine salt has been determined, revealing the intricate arrangements of molecules and the significance of hydrogen bonds and intermolecular contacts in stabilizing the structure. Such studies are fundamental for understanding the physical and chemical properties of drug molecules (Remko et al., 2011).
Advanced Synthesis Techniques : Research has also focused on developing advanced synthesis techniques for related compounds. For example, the stereoselective synthesis of octahydroindole-2-phosphonic acid derivatives showcases the sophistication of modern synthetic methods in producing complex molecules with high purity and specificity (Viveros-Ceballos et al., 2017).
Properties
IUPAC Name |
(2R,3aS,7aR)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O5/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29/h4-6,9-10,16,18-21,25H,3,7-8,11-15H2,1-2H3,(H,28,29)/t16-,18-,19-,20+,21+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFJYXUZANRPDJ-OFOKGCAXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H]3CCCC[C@H]3C[C@@H]2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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